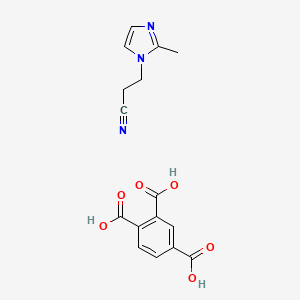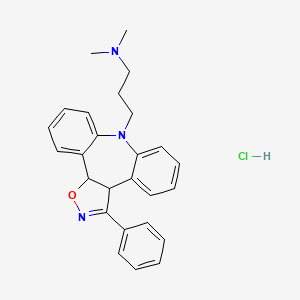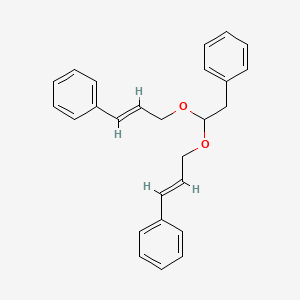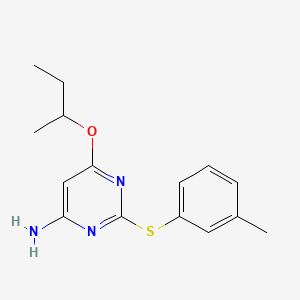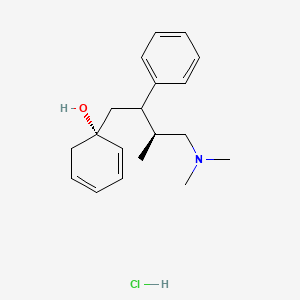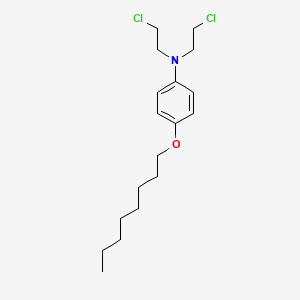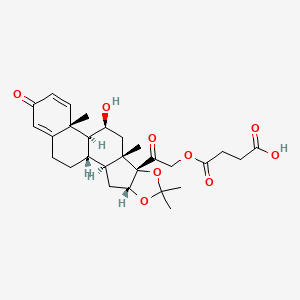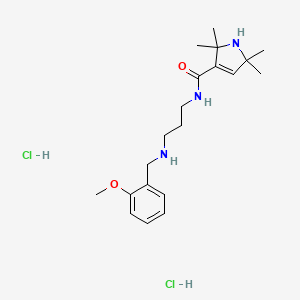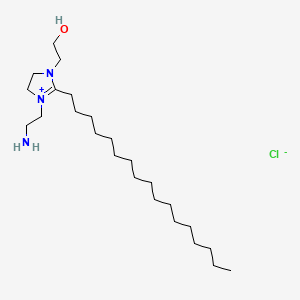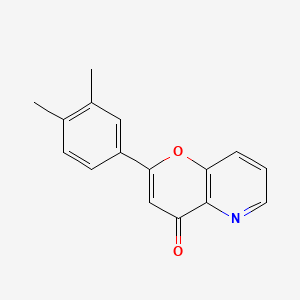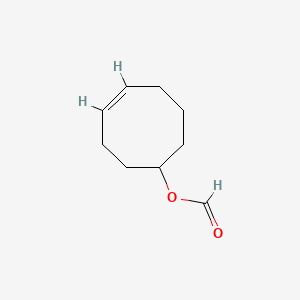
Cyclooct-4-en-1-yl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooct-4-en-1-yl formate is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.206 g/mol It is characterized by a cyclooctene ring with a formate ester functional group
Preparation Methods
Cyclooct-4-en-1-yl formate can be synthesized through several methods. One common synthetic route involves the reaction of cyclooct-4-en-1-ol with formic acid or formic anhydride under appropriate conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Cyclooct-4-en-1-yl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooct-4-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclooct-4-en-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The formate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to achieve the desired products .
Scientific Research Applications
Cyclooct-4-en-1-yl formate has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclooct-4-en-1-yl formate involves its interaction with specific molecular targets and pathways. In bioorthogonal chemistry, it reacts with tetrazines through a rapid and selective ligation process, enabling the labeling of biomolecules without interfering with their natural functions . This reaction is facilitated by the strained conformation of the cyclooctene ring, which enhances its reactivity .
Comparison with Similar Compounds
Cyclooct-4-en-1-yl formate can be compared with similar compounds such as:
Cyclooct-4-en-1-ol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Cyclooct-4-en-1-one: An oxidation product of this compound, it is used in various organic synthesis applications.
Cyclooct-4-en-1-yl acetate: Another ester derivative, it is used in fragrance formulations and has distinct odor characteristics.
This compound is unique due to its specific reactivity and applications in bioorthogonal chemistry, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
80638-10-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] formate |
InChI |
InChI=1S/C9H14O2/c10-8-11-9-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2/b2-1- |
InChI Key |
MOODCRUVWQJONR-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC=O |
Canonical SMILES |
C1CC=CCCC(C1)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


